6-Amino-2-methylquinoline

Descripción general

Descripción

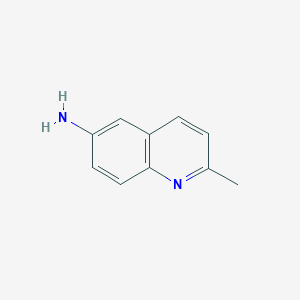

6-Amino-2-methylquinoline is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, characterized by the presence of an amino group at the sixth position and a methyl group at the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-2-methylquinoline involves the reaction of quinoline with methyl chloride, followed by the addition of ammonia to introduce the amino group. This process typically requires controlled reaction conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The final product is usually purified through crystallization or distillation techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

One of the primary applications of 6-amino-2-methylquinoline is as an organic synthesis intermediate . It is utilized in the preparation of various quinoline derivatives, which are significant in the development of pharmaceuticals and agrochemicals. The compound's structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Cyclization reactions

- Coupling reactions with aryl boronic acids to form complex molecular architectures.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that certain analogs demonstrate selective cytotoxicity toward cancer cells expressing NAD(P)H:quinone oxidoreductase (NQO1). This enzyme plays a crucial role in the metabolism of quinone compounds, and its expression can influence the efficacy of anticancer agents:

| Compound | IC50 (nM) | NQO1 Expression |

|---|---|---|

| Compound 22 | 190 | Positive |

| Compound X | 140 | Negative |

These findings suggest that modifications to the quinoline structure can enhance selectivity and potency against specific cancer types .

Development of Novel Therapeutics

The compound has also been explored for its potential as a scaffold for developing new therapeutic agents targeting various biological pathways. For example, researchers have synthesized derivatives that mimic known bioactive molecules, aiming to improve their pharmacological profiles .

Photophysical Properties

This compound exhibits interesting photophysical properties, making it a candidate for studies involving fluorescence and electronic transitions. Its ability to absorb UV light and emit fluorescence can be harnessed in:

- Fluorescent probes for biological imaging.

- Photodynamic therapy where light activation leads to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study focused on synthesizing new quinolinequinone derivatives highlighted the enhanced metabolic stability and cytotoxicity profiles of certain 6-amino-substituted compounds against breast cancer cells .

- Another research effort aimed at developing simplified aminoquinoline-based scaffolds demonstrated their potential as isoform-selective inhibitors, which could lead to advancements in treating diseases like cancer and neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 6-Amino-2-methylquinoline involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can bind to DNA and proteins, affecting their function and stability. Its ability to form stable complexes with metal ions also plays a crucial role in its activity as a ligand in coordination chemistry .

Comparación Con Compuestos Similares

2-Methylquinoline: Lacks the amino group, resulting in different reactivity and applications.

4-Amino-2-methylquinoline: Similar structure but with the amino group at the fourth position, leading to distinct chemical properties and uses.

6-Aminoquinoline:

Uniqueness: 6-Amino-2-methylquinoline is unique due to the specific positioning of both the amino and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields .

Actividad Biológica

6-Amino-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antiviral, and antiproliferative properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of an amino group at the 6-position and a methyl group at the 2-position contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study on related compounds demonstrated that the presence of a methyl group at the C-8 position enhances antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4.0 | Staphylococcus aureus |

| 8-Methyl derivative | 2.0 | Staphylococcus aureus |

| Ciprofloxacin | 0.5 | Staphylococcus aureus |

The study concluded that compounds with specific substitutions at the C-6 and C-8 positions showed enhanced efficacy compared to traditional antibiotics like ciprofloxacin .

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against HIV. A derivative known as AV6 has been reported to induce latent HIV-1 expression in J-Lat A2 cells. The structure–activity relationship studies revealed that modifications at the C-6 position significantly influence reactivation potency.

Table 2: Reactivation of Latent HIV-1 by AV6 Derivatives

| Compound | % GFP Positive Cells (10 mM) | % Cell Viability (10 mM) |

|---|---|---|

| AV6 | 57.0 ± 1.2 | 73.4 ± 3.5 |

| SAHA | 71.2 ± 4.2 | 50.9 ± 5.1 |

| Control (DMSO) | 0.7 ± 0.1 | 98.8 ± 0.6 |

The findings suggest that the introduction of different substituents can enhance the reactivation of latent HIV-1, indicating potential therapeutic applications in HIV treatment .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A study synthesized novel derivatives and evaluated their activity against several cancer types, including lung and liver cancers.

Table 3: Antiproliferative Activity of Quinoline Derivatives

| Compound | IC50 (µM) H-460 | IC50 (µM) HT-29 | IC50 (µM) HepG2 |

|---|---|---|---|

| Compound A | 0.03 | 0.55 | 1.24 |

| Compound B | 0.10 | 0.70 | 1.50 |

| Control | >10 | >10 | >10 |

Among the tested compounds, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring greatly influence biological activity:

- C-6 Position : The presence of an amino group is critical for antibacterial and antiviral activities.

- C-8 Position : Methyl substitutions enhance antibacterial potency.

- Substituents : Different functional groups can modulate reactivity and selectivity against various pathogens and cancer cells.

Case Studies

- Antibacterial Evaluation : A series of synthesized derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values lower than those for standard treatments.

- Antiviral Research : In vitro studies demonstrated that AV6 derivatives could reactivate latent HIV effectively, providing insights into potential mechanisms for HIV therapy.

- Anticancer Trials : Compounds derived from quinoline structures were tested in vivo, revealing significant tumor growth inhibition in animal models.

Propiedades

IUPAC Name |

2-methylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJFYUVDUUACKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070186 | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65079-19-8 | |

| Record name | 6-Amino-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65079-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065079198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 6-amino-2-methylquinoline interact with any specific biological targets?

A1: Yes, research indicates that this compound can bind to cytochrome CYP121. [] This interaction has been structurally characterized, providing insights into the binding mode and potential implications for CYP121 activity. Further research is needed to fully understand the downstream effects of this interaction and its biological significance.

Q2: Can this compound be encapsulated within molecular capsules?

A2: Yes, research has shown that this compound can act as a guest molecule within a self-assembled, water-soluble calix[4]arene-based molecular capsule. [] This encapsulation demonstrates the potential for utilizing such systems for the controlled delivery or manipulation of this compound in aqueous environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.